molecular formula C25H26N2O3 B2427329 N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034364-16-2

N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No. B2427329
CAS RN: 2034364-16-2
M. Wt: 402.494
InChI Key: WNVFRIIEBZEFHW-UHFFFAOYSA-N
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Description

“N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide” is a complex chemical compound used in various scientific studies. It belongs to the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .


Synthesis Analysis

The synthesis of such compounds often involves the use of tetrahydropyran (THP) derivatives . The 2-tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The linear formula of the compound is C15H21NO6 .


Chemical Reactions Analysis

The chemical reactions involving tetrahydropyran derivatives are diverse. For instance, alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.338 . Other physical and chemical properties specific to “N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide” are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide and related compounds can be synthesized through various chemical reactions. For instance, Agekyan and Mkryan (2015) described the synthesis of diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, highlighting the versatility of tetrahydro-2H-pyran derivatives in chemical synthesis (Agekyan & Mkryan, 2015).

  • Characterization and Analysis : Detailed characterization and analysis of such compounds, including their physical properties and thermal stability, are essential for understanding their applications. Mohammed et al. (2020) synthesized and characterized a molecule involving tetrahydro-2H-pyran, using methods like FTIR, H1NMR, and C13 NMR (Mohammed et al., 2020).

  • Structural Exploration for Pharmaceutical Applications : The structural motifs of compounds like 6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine have been explored for pharmaceutical applications, such as monoamine transport inhibition. This exploration could lead to novel compounds with potential antidepressant properties (Santra et al., 2012).

Potential Biomedical Applications

  • Antineoplastic Activities : Certain nicotinamide derivatives, including 6-substituted nicotinamides, have been studied for their antineoplastic activities. These compounds have shown moderate activity against certain types of leukemia, indicating potential therapeutic applications (Ross, 1967).

  • Antimicrobial and Anticoccidial Activities : Derivatives of tetrahydro-2H-pyran have been investigated for their antimicrobial and anticoccidial activities. For instance, Georgiadis (1976) reported that certain derivatives exhibited significant activity against various fungal strains and coccidiosis in chickens (Georgiadis, 1976).

  • Receptor Affinity Studies : The affinity of nicotinamide derivatives for certain receptors, such as 5-HT3 and dopamine D2 receptors, has been studied. Hirokawa et al. (1998) found that some derivatives exhibited potent affinities for both receptors, which could be relevant for developing treatments for various neurological disorders (Hirokawa, Yoshida, & Kato, 1998).

properties

IUPAC Name

N-benzhydryl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c28-25(22-11-12-23(26-17-22)30-18-19-13-15-29-16-14-19)27-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17,19,24H,13-16,18H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVFRIIEBZEFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

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